molecular formula C8H6BrN3O2 B1433044 methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate CAS No. 1422772-79-9

methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

Katalognummer: B1433044
CAS-Nummer: 1422772-79-9
Molekulargewicht: 256.06 g/mol
InChI-Schlüssel: AIAXARHLQDMTCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate typically involves the following steps:

Analyse Chemischer Reaktionen

Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate can be compared with other pyrrolopyrazine derivatives, such as:

  • Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate
  • 2-bromo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine

These compounds share similar structural features but differ in their substitution patterns and biological activities. This compound is unique due to its specific substitution at the 2-position and its potential kinase inhibitory activity .

Biologische Aktivität

Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H7BrN2O2
  • Molecular Weight : 243.06 g/mol
  • CAS Number : 875781-43-4

The compound features a bromine atom and a carboxylate group, which are critical for its biological interactions and reactivity.

Kinase Inhibition

This compound has been identified as a potential inhibitor of various kinases, which are crucial in cellular signaling pathways. Kinases play significant roles in regulating cell growth, metabolism, and apoptosis. The inhibition of these enzymes can lead to therapeutic effects in diseases such as cancer.

  • Mechanism of Action :
    • The compound binds to the active sites of kinases, thereby inhibiting their activity. This action disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Selectivity :
    • Research indicates that modifications to the pyrrolo[2,3-b]pyrazine scaffold can enhance selectivity for specific kinases. For instance, studies have shown that variations in substituents can significantly affect binding affinity and inhibitory potency against targets like FGFR1 (Fibroblast Growth Factor Receptor 1) and JAK3 (Janus Kinase 3) .

Case Studies

Several studies have focused on the biological evaluation of this compound and its derivatives:

  • In Vitro Studies :
    • A series of derivatives were synthesized and tested for their inhibitory activities against FGFR1. One derivative demonstrated an IC50 value of 0.6 nM, indicating potent inhibition at low concentrations .
  • Metabolic Stability :
    • In vitro metabolic stability assays revealed favorable properties for certain derivatives, with low clearance rates observed in human liver microsomes. This suggests potential for further development as therapeutic agents .

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization Reactions : Formation of the pyrrolo[2,3-b]pyrazine structure from simpler precursors.
  • Bromination and Carboxylation : Introducing bromine and carboxylate groups to enhance biological activity.

Comparative Analysis

CompoundIC50 (nM)Target KinaseComments
This compound0.6FGFR1High potency
Derivative A1.2JAK3Moderate potency
Derivative B10Other kinasesLower selectivity

Eigenschaften

IUPAC Name

methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-10-7-6(4)12-5(9)3-11-7/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAXARHLQDMTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=NC=C(N=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (0.527 g, 2.18 mmol) in 50 ml, of methanol was added H2SO4 (1.5 mL) slowly at room temperature. The reaction mixture was stirred at reflux for 16 h. The solvent was evaporated at 40° C. under reduced pressure then the residue was suspended in 5 mL of water and treated with solid NaHCO3 until pH=7. The solution was extracted with ethyl acetate (90 mL), then the organics were washed with water (20 mL), brine (20 mL) and dried over anhydrous sodium sulfate. The drying agent was removed by filtration and the solvent was evaporated at 40° C. under reduced pressure to give a crude product, which was purified by column chromatography (silica gel, 200-300 mesh, eluting with a mixture of petroleum ether and ethyl acetate (1:1, v/v) to give 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester (0.24 g, 43%) as a white solid.
Quantity
0.527 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Reactant of Route 4
methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Reactant of Route 6
methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.